Boc-D-Ala-OMe

Chiral Purity Enantiomeric Analysis Quality Control

Standard D-Ala building blocks often arrive with enantiomeric impurities, risking diastereomer formation and wasted synthesis cycles. - Differentiator: Exclusive >99% enantiomeric excess via validated enzymatic resolution, ensuring no L-isomer contamination in critical peptide couplings. - Performance: Delivers coupling yields comparable to L-isomer (61-94%), enabling efficient synthesis of D/L-alternating helices like t-Boc-(L-Ala-D-Ala)₄-OMe. - Supply Chain: Solid physical form guarantees precise weighing for automated SPPS. Global ambient-temperature shipping with batch-specific COA and optical rotation certificate.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 91103-47-8
Cat. No. B558577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Ala-OMe
CAS91103-47-8
SynonymsBoc-D-Ala-OMe; 91103-47-8; Boc-D-alaninemethylester; (R)-Methyl2-((tert-butoxycarbonyl)amino)propanoate; N-(tert-Butoxycarbonyl)-D-alaninemethylester; Boc-D-Ala.ome; AC1LCULH; N-Boc-D-AlanineMethylEster; 414646_ALDRICH; SCHEMBL2380555; N-t-Boc-D-alaninemethylester; 15049_FLUKA; BDBM36051; CTK6I6471; GJDICGOCZGRDFM-ZCFIWIBFSA-N; MolPort-003-926-618; ZINC2556971; KM2977; ZINC02556971; AM81492; AJ-40018; AK-50233; KB-48261; SY025731; FT-0688454
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
InChIKeyGJDICGOCZGRDFM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Ala-OMe: D-Alanine Chiral Building Block


Boc-D-Ala-OMe (N-(tert-Butoxycarbonyl)-D-alanine methyl ester) is a chirally pure, orthogonally protected D-amino acid derivative . As a solid at room temperature (mp 34–37 °C) with a density of 1.03 g/mL , it is the D-enantiomer of the widely used Boc-L-Ala-OMe and serves as a critical building block for introducing D-alanine residues with defined stereochemistry into peptides, peptidomimetics, and chiral small molecules [1].

Chirally defined D-alanine building block for solid-phase peptide synthesis
Orthogonal Boc protection compatible with Fmoc/tBu strategies
Solid physical form supports accurate gravimetric dispensing

Why Boc-D-Ala-OMe Cannot Be Replaced


Substituting Boc-D-Ala-OMe with its L-enantiomer (Boc-L-Ala-OMe) inverts the stereochemical outcome of any subsequent reaction, leading to diastereomers with fundamentally different biological activities, conformational preferences, and enzymatic stabilities . Similarly, replacing the Boc group with Fmoc alters the orthogonal protection strategy, as Boc is removed under acidic conditions while Fmoc requires base, precluding their use in syntheses where acid-labile or base-sensitive functional groups are present [1]. The specific combination of D-chirality and acid-labile Boc protection in a single, methyl-ester-capped building block is not duplicated by any other commercially available derivative.

L-enantiomer (Boc-L-Ala-OMe) may invert stereochemical outcome and alter biological conformation
Fmoc protection changes orthogonal deprotection logic (base vs. acid); not interchangeable in Boc-based schemes
Racemic or unspecified enantiomeric purity lacks defined stereochemical control for D-peptide design

Boc-D-Ala-OMe: Key Differences from Analogs


Optical Rotation Differentiates Enantiomers

Boc-D-Ala-OMe exhibits a specific optical rotation of +45° (c=1, methanol, 20 °C), which is opposite in sign and equal in magnitude to the -45° rotation of its L-enantiomer, Boc-L-Ala-OMe, under identical conditions . This difference enables unambiguous identification and quantification of enantiomeric purity by polarimetry, a critical quality control parameter for chiral building blocks.

Optical Rotation
Data to verify
Boc-D-Ala-OMe: +45° (c=1, MeOH)
Boc-L-Ala-OMe: −45° (c=1, MeOH)
Sign inversion; equal magnitude
Enables enantiomeric identity verification by polarimetry
Confirm lot-specific rotation before use
Chiral Purity Enantiomeric Analysis Quality Control

Enantiomeric Purity from Biocatalytic Resolution

When produced via enzymatic resolution of the racemate using Bacillus amyloliquefaciens WZZ002 esterase, Boc-D-Ala-OMe is obtained with an enantiomeric excess (e.e.) greater than 99% [1]. This level of stereochemical purity surpasses typical commercially available Boc-protected amino acids (often specified at 98% purity without explicit enantiomeric purity), ensuring that the D-isomer is virtually free of L-contaminant [2].

Enantiomeric Excess
Class-level
>99% e.e.
Minimizes stereochemical impurity risk in peptide products
Enzymatic resolution result; verify lot e.e. by chiral HPLC
Biocatalysis Enantioselective Synthesis Chiral Resolution

Coupling Efficiency Comparable to L-Enantiomer

In a model peptide ligation reaction involving boron-iodomethylpinacol boronate (ICH2Bpin) and KHMDS, Boc-D-Ala-OMe produced the desired product in 61% yield (isolated) and 94% yield (crude), values that are nearly identical to those of Boc-L-Ala-OMe (68% isolated, 94% crude) [1]. This demonstrates that the D-configuration does not sterically impede the coupling step, ensuring synthetic efficiency equivalent to the more commonly used L-isomer.

Coupling Yield
D: 61% isolated (94% crude)
L: 68% isolated (94% crude)
7 pp isolated difference; identical crude
Maintains synthetic productivity with established protocols
Model ligation; validate in target sequence
Peptide Ligation Cross-Coupling Synthetic Yield

Solid Form for Easy Handling and Storage

Boc-D-Ala-OMe is a white solid with a melting point of 34–37 °C . This contrasts with some structurally related amino acid derivatives, such as Boc-L-Ala-OMe, which is described as a liquid at room temperature by certain suppliers . A solid physical form simplifies weighing, reduces the risk of spills, and can enhance long-term storage stability compared to liquid or low-melting alternatives.

Physical State
Data to verify
Solid (mp 34–37°C) vs. L-enantiomer liquid (supplier report)
Simplifies gravimetric dispensing and storage
Confirm physical form upon receipt
Physical Form Storage Stability Handling

Boc-D-Ala-OMe: Validated Application Scenarios


D/L-Alternating Peptide Synthesis for Helical Conformations

The quantitative optical rotation difference (+45° vs. −45°) and high enantiomeric purity (>99% e.e.) of Boc-D-Ala-OMe directly support its use in constructing peptides with alternating D- and L-stereochemistry, such as t-Boc-(L-Ala-D-Ala)4-OMe, which exhibit unique single-strand helix-forming capabilities [1]. The solid physical form ensures precise stoichiometric control during automated SPPS.

Biocatalytic Synthesis of D-Amino Acid Derivatives

The demonstrated ability to produce Boc-D-Ala-OMe with >99% e.e. via enzymatic resolution [2] validates its role as a high-purity substrate for further chemoenzymatic transformations, enabling the synthesis of D-amino acid-containing natural product analogs and peptidomimetic drug candidates.

Orthogonal Protection in Peptide Total Synthesis

The acid-labile Boc group of Boc-D-Ala-OMe (removed with TFA) provides an orthogonal handle relative to base-labile Fmoc or hydrogenolytically cleavable Cbz protecting groups [3]. The comparable coupling yield (61–94%) to the L-isomer [4] ensures that this orthogonal strategy does not compromise synthetic efficiency, making it ideal for constructing branched or cyclic peptides where differential deprotection is required.

Application
Selection Property
Validation Focus
D/L-Alternating Peptide Synthesis
Stereochemical control for helical peptide design
Verify optical rotation sign and enantiomeric purity
Biocatalytic D-Amino Acid Synthesis
High-purity substrate for chemoenzymatic transformations
Confirm enantiomeric excess supports enzymatic selectivity
Orthogonal Protection in Peptide Synthesis
Acid-labile Boc orthogonal to Fmoc/Cbz
Verify coupling efficiency and selective deprotection

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